N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and an amino-oxoethyl moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the tetrazole intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Amino-Oxoethyl Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-oxoethyl moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially yielding amine or alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-oxo-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, while reduction could produce N-(2-amino-2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The tetrazole ring mimics the carboxylate group, which can interact with enzyme active sites, potentially leading to inhibitory effects.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-oxoethyl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the methoxy group, which may affect its binding properties and biological activity.
N-(2-amino-2-oxoethyl)-2-(4-hydroxyphenyl)-2H-tetrazole-5-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.
N-(2-amino-2-oxoethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: The presence of a chlorine atom can significantly change its chemical and biological properties.
Uniqueness
N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3/c1-20-8-4-2-7(3-5-8)17-15-10(14-16-17)11(19)13-6-9(12)18/h2-5H,6H2,1H3,(H2,12,18)(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBJYBEYFCQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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